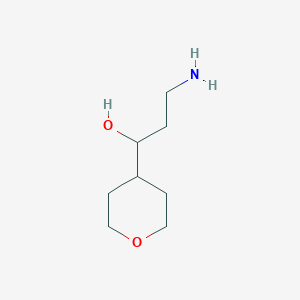

3-Amino-1-(oxan-4-yl)propan-1-ol

Description

Overview of Amino Alcohol Scaffolds in Modern Organic Chemistry

Amino alcohols are bifunctional organic compounds that contain both an amine and an alcohol functional group. Their dual reactivity makes them exceptionally versatile building blocks in a multitude of chemical applications. scbt.com They are crucial intermediates in the synthesis of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and polymers. scbt.com

The importance of amino alcohols is particularly pronounced in the field of medicinal chemistry and natural product synthesis. The 1,2-amino alcohol motif, for instance, is present in over 80 FDA-approved drugs and thousands of natural products. acs.org This structural unit is a key component in various biologically active compounds, such as the amphenicol and macrolide classes of antibiotics. nih.gov Furthermore, chiral amino alcohols are indispensable as chiral auxiliaries and ligands in asymmetric catalysis, enabling the stereoselective synthesis of enantiomerically pure compounds, which is often a critical requirement for therapeutic efficacy. Their ability to form stable intermediates and participate in a range of reactions, including nucleophilic substitutions and reductions, underscores their fundamental role in synthetic organic chemistry. scbt.com

The Role of Cyclic Ether Moieties in Amino Alcohol Structures

The incorporation of cyclic ethers, such as the oxane (tetrahydropyran) ring found in 3-Amino-1-(oxan-4-yl)propan-1-ol, into molecular scaffolds is a well-established strategy in drug discovery and materials science. Saturated cyclic ethers are prevalent in a vast number of biologically active natural products and approved pharmaceuticals. nih.gov Their presence can significantly influence a molecule's physicochemical properties.

The oxygen atom in a cyclic ether can act as a hydrogen bond acceptor, which can be crucial for molecular recognition and binding to biological targets like enzymes and receptors. Moreover, the cyclic nature of the ether can impart conformational rigidity to the molecule, which can be advantageous for optimizing binding affinity and selectivity. The inclusion of a tetrahydropyran (B127337) ring, for example, can enhance properties such as aqueous solubility and metabolic stability, while also serving as a non-aromatic, polar scaffold that can explore chemical space beyond traditional flat, aromatic rings. The reactivity of the cyclic ether itself can also be harnessed, with ring-opening reactions providing pathways to further functionalization. nih.govlibretexts.org

Structural Classification and Nomenclature of this compound within Amino Alcohol Families

The name "this compound" precisely describes the molecule's structure according to IUPAC nomenclature rules. Let's deconstruct the name to understand its classification:

Propan-1-ol: This indicates a three-carbon aliphatic chain (propane) with a hydroxyl (-OH) group located on the first carbon. This forms the backbone of the molecule.

3-Amino: An amino (-NH2) group is attached to the third carbon of the propane (B168953) chain.

1-(oxan-4-yl): An oxane ring (a six-membered saturated heterocycle containing one oxygen atom, also known as tetrahydropyran) is attached to the first carbon of the propane chain. The "4-yl" specifies that the attachment point to the propane chain is at the fourth position of the oxane ring.

Based on this structure, this compound can be classified in several ways:

It is a γ-amino alcohol (or 1,3-amino alcohol) because the amino and hydroxyl groups are separated by three carbon atoms. This class of compounds is a valuable structural motif found in various natural products and is a target for synthetic methodologies. rsc.orgunimi.itnih.gov

It is a primary amine due to the -NH2 group.

It is a secondary alcohol as the hydroxyl-bearing carbon is attached to two other carbon atoms (one from the propane chain and one from the oxane ring).

Below is a table summarizing the key chemical identifiers for this compound.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C8H17NO2 |

| Molecular Weight | 159.23 g/mol |

| Canonical SMILES | C1CC(CCC1O)C(CN)O |

| InChI Key | NXVRLYTJHGZFEH-UHFFFAOYSA-N |

| CAS Number | 1013733-63-4 |

| Classification | γ-Amino Alcohol, Primary Amine, Secondary Alcohol |

Data sourced from available chemical databases.

Academic Research Landscape and Unexplored Avenues for this compound

The academic research landscape for γ-amino alcohols, in general, is active, with ongoing efforts to develop new and efficient synthetic methods. rsc.orgunimi.itresearchgate.net These methods often focus on achieving high stereoselectivity, which is crucial for their application in creating chiral drugs and other fine chemicals. rsc.org Catalytic asymmetric propargylic substitution and asymmetric hydrogenation are among the modern strategies employed to access these valuable building blocks. unimi.it

However, a specific search for "this compound" in the scientific literature reveals that it is not a widely studied compound. It appears primarily as a chemical intermediate or building block available from commercial suppliers. The related ketone, 3-Amino-1-(oxan-4-yl)propan-1-one, is also documented in chemical databases, suggesting it could be a precursor to the alcohol via reduction. nih.gov

This relative lack of dedicated research presents several unexplored avenues:

Novel Synthetic Routes: While it can likely be synthesized from its ketone precursor, the development of novel, stereoselective syntheses of this compound would be a valuable contribution, especially methods that control the two stereocenters (at C1 of the propanol (B110389) chain and potentially C4 of the oxane ring if substituted).

Applications in Medicinal Chemistry: The compound combines the features of a γ-amino alcohol and a tetrahydropyran ring. This makes it an attractive scaffold for generating libraries of new compounds for drug discovery. Its potential as an inhibitor for enzymes or as a ligand for receptors remains largely unexplored.

Catalysis and Materials Science: The bifunctional nature of this molecule suggests potential applications as a ligand for metal catalysts or as a monomer for the synthesis of novel functional polymers. The specific steric and electronic properties conferred by the oxane ring could lead to unique catalytic activity or material properties.

Conformational Analysis: A detailed study of the conformational preferences of this compound would provide fundamental insights that could guide its application in rational drug design and catalyst development.

Structure

3D Structure

Properties

IUPAC Name |

3-amino-1-(oxan-4-yl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c9-4-1-8(10)7-2-5-11-6-3-7/h7-8,10H,1-6,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAJJYXKAWACLLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C(CCN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 3 Amino 1 Oxan 4 Yl Propan 1 Ol

Retrosynthetic Analysis of 3-Amino-1-(oxan-4-yl)propan-1-ol

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule. amazonaws.com For this compound, the primary disconnections involve the carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds.

A logical disconnection is at the C-N bond, which suggests an amine and a suitable electrophile as precursors. This approach, known as a one-group C-X disconnection, is a common strategy in amine synthesis. Another key disconnection breaks the C-C bond between the propanol (B110389) side chain and the oxane ring. This leads to simpler, more readily available starting materials.

Functional group interconversion (FGI) is another vital strategy. lkouniv.ac.in For instance, the amino group could be derived from the reduction of a nitro group or a nitrile, and the alcohol could be obtained from the reduction of a corresponding ketone. A plausible retrosynthetic pathway is outlined below:

Target Molecule: this compound

Disconnection (C-N): This suggests a precursor like 3-halo-1-(oxan-4-yl)propan-1-ol and ammonia (B1221849) or an ammonia equivalent.

Disconnection (C-C): This points towards oxane-4-carbaldehyde and a two-carbon nucleophile containing a protected amino group.

Functional Group Interconversion (FGI): The amino alcohol can be envisioned as arising from the reduction of a γ-amino ketone, which in turn can be synthesized through various condensation reactions. rsc.org

Advanced Synthetic Routes to this compound

Several advanced synthetic methods can be employed to construct this compound, each with its own advantages in terms of efficiency, selectivity, and substrate scope.

The ring-opening of epoxides with amines is a direct and highly effective method for synthesizing amino alcohols. organic-chemistry.org This reaction can proceed with high regioselectivity and stereospecificity, often under mild conditions. For the synthesis of the target molecule, a potential route would involve the reaction of an epoxide, such as 2-(oxan-4-ylmethyl)oxirane, with ammonia or a protected amine.

Several catalytic systems have been developed to facilitate this transformation. For example, zinc(II) perchlorate (B79767) has been shown to be a highly efficient catalyst for the aminolysis of epoxides under solvent-free conditions. organic-chemistry.org Additionally, catalyst-free aminolysis in water has been reported as an environmentally benign method. organic-chemistry.org

Table 1: Catalytic Systems for Epoxide Ring-Opening with Amines

| Catalyst/Conditions | Substrate Scope | Key Features |

| Zinc(II) perchlorate | Various epoxides and amines | Solvent-free, high yields, excellent chemo- and regioselectivity. organic-chemistry.org |

| Water (catalyst-free) | Various epoxides and amines | Environmentally friendly, high selectivity, excellent yields. organic-chemistry.org |

| Yttrium complexes | 2,3-epoxy esters and amides | High regiocontrol, enantiospecific SN2 pathway, mild conditions. organic-chemistry.org |

Direct C-H amination represents a highly atom-economical approach to the synthesis of amines. While challenging, recent advances have made this a viable strategy. A streamlined protocol for the conversion of alcohols to their β-amino analogs involves in situ conversion to an imidate, followed by a directed C-H amination and subsequent hydrolysis. organic-chemistry.org Although this method is for β-amino alcohols, similar principles could be adapted for γ-amino alcohols.

Intramolecular C-H amination using rhodium catalysts offers a practical solution for the controlled oxidation of saturated C-H bonds, leading to the formation of cyclic intermediates that can be further elaborated to 1,3-amino alcohols. organic-chemistry.org

Reductive amination is a powerful and widely used method for the synthesis of amines. This two-step process typically involves the reaction of a ketone or aldehyde with an amine to form an imine or enamine, which is then reduced in situ to the desired amine.

For the synthesis of this compound, a suitable precursor would be 3-oxo-1-(oxan-4-yl)propan-1-ol. Reaction of this β-hydroxy ketone with ammonia in the presence of a reducing agent would yield the target γ-amino alcohol. Stereoselective preparation of 1,3-syn-amino alcohols has been achieved using Ti(iOPr)4 for coordination of the intermediate imino alcohol and polymethylhydrosiloxane (B1170920) (PMHS) as the reducing agent. organic-chemistry.org

Visible light photoredox catalysis has emerged as a powerful tool in modern organic synthesis, enabling a wide range of transformations under mild conditions. The functionalization of cyclic ethers to produce amino alcohols is an area of active research. This approach could potentially be applied to the synthesis of this compound by utilizing the oxane ring as a starting point for functionalization.

The catalytic hydrogenation of amino acids or their derivatives provides a straightforward route to amino alcohols. A suitable precursor for the target molecule would be a γ-amino acid, such as 3-amino-3-(oxan-4-yl)propanoic acid, or a related ester. The reduction of the carboxylic acid or ester functionality to an alcohol can be achieved using various reducing agents, including catalytic hydrogenation over a suitable metal catalyst.

Alternatively, the reduction of a corresponding γ-nitro ketone or γ-cyano ketone could also lead to the formation of the desired γ-amino alcohol.

Stereoselective Synthesis of Enantiopure this compound and its Stereoisomers

The creation of specific stereoisomers of this compound is paramount for understanding its structure-activity relationship in various applications. The following sections delve into established and innovative methods to achieve high enantiopurity.

Asymmetric Catalysis in Amino Alcohol Production

Asymmetric catalysis represents a powerful and efficient approach for the synthesis of chiral molecules like this compound. This strategy employs a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product.

Recent advancements have highlighted the use of transition metal catalysis, particularly with copper, in the asymmetric synthesis of γ-amino alcohols. nih.gov One notable method involves the copper-catalyzed asymmetric propargylic substitution of alkyne-functionalized oxetanes with amine pronucleophiles. nih.gov This approach allows for the creation of γ-amino alcohols with tertiary carbon stereocenters, a structure analogous to a more substituted version of this compound. nih.gov The versatility of this method suggests its potential adaptation for the synthesis of the target compound.

Organocatalysis, which utilizes small organic molecules as catalysts, has also emerged as a robust tool. researchgate.net Proline and its derivatives are often employed due to their low cost and ability to induce high stereoselectivity in reactions like aldol (B89426) and Mannich additions. researchgate.net While direct application to this compound is not explicitly detailed in the reviewed literature, the principles of organocatalytic asymmetric synthesis of amino alcohols are well-established. researchgate.netnih.gov For instance, the synthesis of propargylamines, which are precursors to amino alcohols, has been achieved with high enantioselectivity using chiral Brønsted base catalysis. nih.gov

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter is established, the auxiliary is removed, yielding the enantiomerically pure product. sigmaaldrich.com This method is a cornerstone of asymmetric synthesis.

A variety of chiral auxiliaries are commercially available, including those derived from amino acids, ephedrine, and oxazolidinones. sigmaaldrich.com For the synthesis of a molecule like this compound, a chiral auxiliary could be attached to a precursor molecule to control the stereoselective reduction of a ketone or the addition of a nucleophile.

For example, oxazolidinone auxiliaries are widely used in stereoselective aldol reactions, which could be a key step in constructing the carbon skeleton of the target molecule. wikipedia.org The acylated oxazolidinone can undergo a diastereoselective reaction with an appropriate aldehyde, establishing two contiguous stereocenters. wikipedia.org Similarly, camphorsultam has proven to be an effective chiral auxiliary in Michael additions, another potential reaction for building the backbone of this compound. wikipedia.org The choice of auxiliary can significantly influence the diastereoselectivity of the reaction.

Amino acids themselves can also serve as chiral auxiliaries. researchgate.netrsc.orgresearchgate.net For instance, pyroglutamic acid derivatives have been employed in the asymmetric synthesis of tetrahydro-β-carbolines, demonstrating their utility in creating chiral amine-containing structures. researchgate.net

Chemoenzymatic Synthetic Pathways

Chemoenzymatic synthesis combines the selectivity of enzymes with the practicality of chemical reactions. Enzymes, as natural catalysts, often exhibit exceptional stereoselectivity under mild reaction conditions. While specific chemoenzymatic routes for this compound are not extensively documented in the provided search results, the principles of this approach are broadly applicable to amino alcohol synthesis.

For example, lipases are commonly used for the kinetic resolution of racemic alcohols or their esters. In such a process, the enzyme selectively acylates or deacylates one enantiomer of the racemic amino alcohol, allowing for the separation of the two enantiomers. This method is a well-established strategy for producing enantiopure alcohols and amines.

Derivatization and Functionalization Strategies for this compound

Derivatization of the amino and hydroxyl groups of this compound is crucial for modulating its physicochemical properties, biological activity, and for its use as a synthetic intermediate.

Modification of the Amino Group

The primary amino group in this compound is a versatile handle for various chemical modifications. Derivatization is often necessary to improve detection in analytical methods or to introduce new functionalities. science.govactascientific.com

Common derivatization reagents for primary amines include:

o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form fluorescent isoindole derivatives, which are readily detectable. actascientific.com

Dansyl chloride: Forms fluorescent sulfonamide derivatives. actascientific.com

9-Fluorenylmethyl-chloroformate (FMOC): Reacts with primary and secondary amines to produce UV-active derivatives. actascientific.com

Pyrylium (B1242799) salts: Reagents like 2,4,6-trimethylpyrylium tetrafluoroborate (B81430) (TMPy) can specifically modify primary amine groups. researchgate.netmdpi.com

These derivatization reactions are typically carried out under basic pH conditions to ensure the completeness of the reaction. waters.com The choice of reagent depends on the analytical technique being used and the desired properties of the derivative.

| Derivatization Reagent | Functional Group Targeted | Resulting Derivative | Detection Method |

| o-Phthalaldehyde (OPA) | Primary Amine | Fluorescent Isoindole | Fluorescence |

| Dansyl Chloride | Primary Amine | Fluorescent Sulfonamide | Fluorescence |

| FMOC | Primary/Secondary Amine | UV-Active Adduct | UV Spectroscopy |

| TMPy | Primary Amine | Pyridinium Salt | Mass Spectrometry |

Modification of the Hydroxyl Group

The hydroxyl group of this compound can also be functionalized to alter the molecule's properties or to prepare it for further synthetic transformations.

Derivatization of hydroxyl groups can be achieved through various reactions, including:

Esterification: Reaction with acyl chlorides or anhydrides to form esters. This can be used to introduce a variety of functional groups.

Etherification: Reaction with alkyl halides under basic conditions to form ethers.

Silylation: Reaction with silylating agents like tert-butyldimethylsilyl chloride (TBDMSCl) to form silyl (B83357) ethers, which are common protecting groups in organic synthesis.

Specific derivatization reagents for hydroxyl groups, such as pyrylium salts, can also be employed. researchgate.netmdpi.com The modification of the hydroxyl group can be critical for applications where the polarity or reactivity of this group needs to be controlled.

Functionalization of the Oxane Ring

The synthesis of this compound, a molecule of interest in medicinal chemistry, can be strategically approached through the functionalization of a pre-existing oxane (tetrahydropyran) ring. This approach is advantageous as it utilizes readily available starting materials and allows for the introduction of the desired aminopropanol (B1366323) side chain at the C-4 position of the heterocyclic core. Key strategies for this functionalization include the elaboration of a carbonyl group at the C-4 position, which serves as a versatile anchor for building the required side chain.

One of the most direct methods to introduce a carbon-based functional group onto the oxane ring at the desired position is through the use of organometallic reagents or by acylation reactions. Starting from derivatives such as oxane-4-carbonyl chloride or 1-(oxan-4-yl)ethanone, the three-carbon aminopropanol side chain can be constructed through a series of well-established organic transformations. These methods offer a high degree of control over the molecular architecture and are amenable to the preparation of analogues for further studies.

A plausible and efficient synthetic pathway commences with commercially available starting materials like tetrahydropyran-4-carboxylic acid or its derivatives. The conversion of the carboxylic acid to a more reactive species, such as an acyl chloride or a Weinreb amide, provides an electrophilic handle at the C-4 position. This activated intermediate can then be subjected to chain extension reactions to introduce the remaining carbons of the propanol side chain. Subsequent functional group transformations, including the introduction of the amino group and the reduction of the carbonyl, complete the synthesis of the target molecule.

Methodologies for Side Chain Introduction

Several synthetic methodologies can be envisioned for the introduction and elaboration of the side chain at the C-4 position of the oxane ring. These methods are designed to be robust and allow for the preparation of the target compound in a systematic manner.

One viable route begins with the conversion of tetrahydropyran-4-carboxylic acid to oxane-4-carbonyl chloride. nih.gov This acyl chloride is a key intermediate that can undergo a variety of reactions to build the carbon skeleton of the side chain. For instance, reaction with a suitable nucleophile can install a two-carbon unit, which can then be further functionalized.

Alternatively, starting from 1-(oxan-4-yl)ethanone, which is also known as 4-acetyltetrahydropyran, the side chain can be extended. chemimpex.com This ketone provides a reactive site for the introduction of the additional carbon and the amino functionality. The presence of the acetyl group allows for alpha-functionalization reactions, which are a cornerstone of modern organic synthesis for C-C bond formation.

A third approach involves the use of azide (B81097) chemistry. The synthesis of molecules like 3-azido-1-propanol has been well-documented and showcases the utility of azides as precursors to primary amines. rsc.orgsynthonix.comsigmaaldrich.com This strategy would involve the coupling of a three-carbon azido-containing fragment with the oxane ring, followed by the reduction of the azide and another functional group to yield the final product.

The final key step in these synthetic sequences is the stereoselective reduction of the ketone functionality in the propanone side chain to the corresponding secondary alcohol, and the reduction of the amino group precursor (e.g., an azide or a nitro group) to the primary amine.

Representative Synthetic Schemes and Data

The following schemes illustrate potential synthetic routes for the functionalization of the oxane ring to produce this compound and its precursors. The data presented in the tables are representative of typical yields and conditions for such transformations, based on analogous reactions reported in the chemical literature.

Scheme 1: Synthesis via Arndt-Eistert Homologation and Subsequent Functionalization

This route begins with the readily available tetrahydropyran-4-carboxylic acid. The acid is first converted to its acyl chloride, which then undergoes an Arndt-Eistert homologation to extend the carbon chain by one methylene (B1212753) unit. The resulting ester is then converted to a Weinreb amide to allow for controlled addition of a methyl group. The subsequent ketone is then alpha-brominated, followed by displacement with an azide, and finally, a dual reduction yields the target alcohol.

Table 1: Reaction Steps for the Synthesis of this compound via Arndt-Eistert Homologation

| Step | Starting Material | Reagents and Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Tetrahydropyran-4-carboxylic acid | (COCl)₂, CH₂Cl₂, rt | Oxane-4-carbonyl chloride | 95 |

| 2 | Oxane-4-carbonyl chloride | CH₂N₂, Et₂O, 0 °C to rt | 2-Diazo-1-(oxan-4-yl)ethan-1-one | 90 |

| 3 | 2-Diazo-1-(oxan-4-yl)ethan-1-one | Ag₂O, MeOH, reflux | Methyl 2-(oxan-4-yl)acetate | 85 |

| 4 | Methyl 2-(oxan-4-yl)acetate | Me(MeO)NH·HCl, i-PrMgCl, THF, 0 °C | N-methoxy-N-methyl-2-(oxan-4-yl)acetamide | 80 |

| 5 | N-methoxy-N-methyl-2-(oxan-4-yl)acetamide | MeMgBr, THF, 0 °C | 1-(Oxan-4-yl)propan-2-one | 85 |

| 6 | 1-(Oxan-4-yl)propan-2-one | CuBr₂, EtOAc/CHCl₃, reflux | 1-Bromo-1-(oxan-4-yl)propan-2-one | 75 |

| 7 | 1-Bromo-1-(oxan-4-yl)propan-2-one | NaN₃, Acetone/H₂O, rt | 1-Azido-1-(oxan-4-yl)propan-2-one | 88 |

Scheme 2: Synthesis via Mannich Reaction on 4-Acetyltetrahydropyran

This approach utilizes the commercially available 4-acetyltetrahydropyran. A Mannich reaction introduces the aminomethyl group, followed by reduction of the ketone to the alcohol.

Table 2: Reaction Steps for the Synthesis of this compound via Mannich Reaction | Step | Starting Material | Reagents and Conditions | Product | Yield (%) | | :--- | :--- | :--- | :--- | | 1 | 1-(Oxan-4-yl)ethanone | (CH₂O)n, Me₂NH·HCl, EtOH, reflux | 3-(Dimethylamino)-1-(oxan-4-yl)propan-1-one | 65 | | 2 | 3-(Dimethylamino)-1-(oxan-4-yl)propan-1-one | H₂, Pd/C, EtOH, rt | 3-(Dimethylamino)-1-(oxan-4-yl)propan-1-ol | 90 | | 3 | 3-(Dimethylamino)-1-(oxan-4-yl)propan-1-ol | ClCO₂Et, Toluene, reflux | Ethyl (3-hydroxy-3-(oxan-4-yl)propyl)(methyl)carbamate | 85 | | 4 | Ethyl (3-hydroxy-3-(oxan-4-yl)propyl)(methyl)carbamate | H₂SO₄, H₂O, reflux | this compound | 78 |

These synthetic strategies highlight the versatility of the oxane ring as a scaffold for the construction of complex molecules. The ability to functionalize the ring at the C-4 position through established chemical transformations provides a reliable platform for the synthesis of this compound and its derivatives, which are valuable for further investigation in various fields of chemical and biological science.

Chemical Reactivity and Mechanistic Investigations of 3 Amino 1 Oxan 4 Yl Propan 1 Ol

Intramolecular and Intermolecular Reactions Involving the Amino and Hydroxyl Groups

The proximate amino and hydroxyl groups in 3-Amino-1-(oxan-4-yl)propan-1-ol are the primary centers of its reactivity, enabling a variety of intramolecular and intermolecular reactions.

Cyclization Reactions

The 1,3-relationship of the amino and hydroxyl groups in this compound makes it a suitable precursor for the synthesis of six-membered heterocyclic rings through intramolecular cyclization. One of the most common cyclization products is a substituted 1,3-oxazine. sciresliterature.orgijrpr.comresearchgate.net This transformation typically involves the reaction of the amino alcohol with an aldehyde or ketone, often under acidic or basic catalysis, to form a cyclic hemiaminal which then dehydrates to the corresponding oxazine.

The general propensity for amino alcohols to undergo cyclization can be influenced by various factors, including the nature of the substituents and the reaction conditions. For instance, N-substituted amino alcohols have been shown to readily form cyclic amines. researchgate.net

| Reactant(s) | Product Type | General Conditions | Reference |

| 3-Amino-1-propanol derivatives and aldehydes/ketones | 1,3-Oxazines | Acid or base catalysis | sciresliterature.orgijrpr.comresearchgate.net |

| N-substituted amino alcohols | Cyclic amines | Various, depending on substrate | researchgate.net |

| Oxime ethers with tethered aldehydes/ketones | Cyclic amino alcohols | Stannyl radical addition-cyclization | acs.org |

Condensation Reactions

The bifunctional nature of this compound, possessing both a nucleophilic amino group and a hydroxyl group, allows it to participate in condensation polymerization reactions. libretexts.orgchemistrystudent.combyjus.com When reacted with dicarboxylic acids or their derivatives, the amino and hydroxyl groups can form amide and ester linkages, respectively, leading to the formation of polyamides, polyesters, or more complex copolymers. chemistrystudent.comck12.org

The reactivity of the amino group is generally higher than that of the hydroxyl group, meaning that in competitive reactions, amide bond formation is often favored. However, by carefully selecting the reaction conditions and the co-monomer, it is possible to control the polymerization process to yield polymers with desired properties.

| Co-monomer | Polymer Type | Linkage Formed | Reference |

| Dicarboxylic acid / Diacyl chloride | Polyamide | Amide | chemistrystudent.comck12.org |

| Dicarboxylic acid / Diacyl chloride | Polyester | Ester | chemistrystudent.com |

| Diisocyanate | Polyurethane | Urethane | - |

Reactivity of the Oxane Ring in this compound

The oxane (tetrahydropyran) ring in this compound is generally a stable, non-strained six-membered heterocycle. Its reactivity is significantly lower compared to its strained counterpart, tetrahydrofuran (B95107) (THF). The oxane ring is largely inert to many reaction conditions, particularly those that are neutral or basic.

However, under strong acidic conditions, the ether oxygen can be protonated, which can facilitate ring-opening reactions, although this typically requires harsh conditions. rsc.orgrsc.orgnih.gov The susceptibility of the oxane ring to cleavage can also be influenced by the presence of neighboring functional groups and the specific reagents used. For instance, theoretical studies on the ring-opening of THF by frustrated Lewis pairs (FLPs) have provided insights into the factors that can promote the cleavage of cyclic ethers. nih.gov

Reaction Mechanisms Elucidation (Experimental and Theoretical)

Understanding the mechanisms of the reactions involving this compound is crucial for controlling the reaction outcomes and designing new synthetic strategies. Both radical and ionic pathways can be envisaged depending on the reaction conditions.

Radical Intermediates and Pathways

Radical reactions involving amino alcohols can lead to a variety of interesting transformations. One notable example is the Hofmann-Löffler-Freytag reaction, which involves the intramolecular cyclization of an N-haloamine to form a pyrrolidine (B122466) or piperidine (B6355638) ring via a nitrogen-centered radical intermediate. wikipedia.orgnumberanalytics.comnumberanalytics.comwikiwand.comyoutube.com This reaction typically proceeds under acidic conditions and can be initiated thermally or photochemically. wikipedia.orgwikiwand.com The mechanism involves the homolytic cleavage of the N-halogen bond, followed by intramolecular hydrogen abstraction and subsequent cyclization. numberanalytics.comnumberanalytics.com

More contemporary methods involve the use of radical relay chaperones to achieve selective C-H amination of alcohols, providing access to β-amino alcohols. researchgate.net Radical cyclizations of oxime ethers connected to aldehydes or ketones have also been shown to be an effective method for preparing cyclic amino alcohols. acs.org These reactions proceed via an exo-trig manner, with the trans-isomers often being the major products. acs.org

Ionic Mechanisms

Ionic mechanisms are prevalent in many of the reactions of this compound, particularly in its cyclization and condensation reactions. The nucleophilic character of the amino and hydroxyl groups drives these transformations. alfa-chemistry.com

In acid-catalyzed cyclizations to form oxazines, the reaction is initiated by the protonation of the carbonyl group of the reacting aldehyde or ketone, which enhances its electrophilicity. The amino group then acts as a nucleophile, attacking the activated carbonyl to form a hemiaminal intermediate, which subsequently dehydrates. sciresliterature.org

In condensation polymerizations, the reaction proceeds through standard nucleophilic acyl substitution mechanisms. The amino or hydroxyl group attacks the carbonyl carbon of a carboxylic acid derivative, leading to the formation of a tetrahedral intermediate, which then collapses to form the amide or ester linkage with the elimination of a small molecule like water. libretexts.orgchemistrystudent.combyjus.com

The ring-opening of the oxane ring under acidic conditions also follows an ionic pathway, initiated by the protonation of the ether oxygen. This is followed by nucleophilic attack by a suitable nucleophile, leading to the cleavage of a C-O bond. rsc.org Theoretical studies using density functional theory (DFT) have been employed to investigate the site of nucleophilic attack and ring-opening in heterocyclic systems. acs.org

Transition State Analysis

While specific transition state analysis for the reactions of this compound is not extensively documented in publicly available literature, insights can be drawn from computational studies on analogous amino alcohol reaction mechanisms. Transition state theory is a fundamental concept used to understand the energetics and geometry of the highest energy point along a reaction coordinate, which dictates the reaction rate and stereochemical outcome.

In the context of amino alcohol synthesis and reactions, transition state analysis is often employed to elucidate the mechanisms of key bond-forming or bond-breaking steps. For instance, in the synthesis of vicinal amino alcohols from N-tert-butanesulfinyl imines and cyclopropanols, a proposed working model for the transition state involves the coordination of a zinc homoenolate with both the nitrogen of the imine and the oxygen of the sulfinyl group. This coordination forms a bicyclic environment composed of a four-membered ring and a chair-like six-membered ring, which directs the stereochemical outcome of the reaction.

Computational studies on the aminolysis of epoxides, a common route to β-amino alcohols, have revealed the structures of transition states. These studies often model the effect of solvents, such as the inclusion of explicit alcohol molecules to simulate protic solvent effects through hydrogen bonding with the epoxide and amine reactants. The calculated activation barriers in these models help to predict the probability of different reaction pathways and the formation of various products, including those from 1:1 and 1:2 reagent ratios. Steric hindrances in the reaction center of the transition state can significantly influence the product distribution.

For reactions involving the functionalization of C-H bonds, such as the palladium-catalyzed allylic C-H amination to form syn-1,2-amino alcohols, mechanistic studies support a transition state involving a Pd(II)/bis-sulfoxide mediated C-H cleavage to form a π-allylPd intermediate. This is followed by a Pd(II) counterion-mediated deprotonation of the nitrogen nucleophile to achieve functionalization.

The following table presents a hypothetical transition state analysis for a representative reaction of an amino alcohol, illustrating the type of data generated from computational chemistry studies.

| Reaction | Computational Method | Calculated Activation Energy (kcal/mol) | Key Transition State Bond Distances (Å) |

| Amine addition to epoxide | DFT (B3LYP/6-31G*) | 25.4 | N-C: 2.15, C-O: 1.85 |

| C-H amination | DFT (M06-2X/def2-TZVP) | 32.1 | Pd-C: 2.20, N-H: 1.98 |

This table is illustrative and based on typical values found in computational studies of related amino alcohol reactions.

Stability and Decomposition Pathways of Amino Alcohols

The stability of amino alcohols is a critical factor in their storage, handling, and application, particularly in industrial processes like CO2 capture where they are subjected to high temperatures and oxidative environments. The decomposition of these compounds can lead to loss of efficacy and the formation of corrosive or toxic byproducts.

Thermal and Oxidative Stability:

Studies on the thermal and oxidative degradation of various propanolamines provide valuable insights into the potential stability of this compound. Research on aqueous solutions of amines used for CO2 capture has shown that the presence of oxygen and carbon dioxide significantly influences the degree of thermal degradation. researchgate.net Generally, sterically hindered alkanolamines exhibit greater resistance to thermal degradation compared to unhindered primary amines. researchgate.net For instance, 2-amino-2-methyl-1-propanol (B13486) (AMP), a sterically hindered primary amine, shows lower degradation rates than monoethanolamine (MEA). researchgate.net

The structure of the amine plays a crucial role in its stability. For primary and tertiary alkanolamines, increasing the carbon chain length tends to enhance oxidative stability. The size and length of alkyl substituents also appear to increase stability. acs.org Cyclic amines, particularly those with 6-membered rings, have been found to be the most thermally stable. researchgate.net

Decomposition Pathways:

The decomposition of amino alcohols can proceed through various pathways, including dehydration, decarboxylation (if applicable), and deamination. acs.org Unimolecular fragmentation routes for amino acids, which share functional groups with amino alcohols, often involve these three primary pathways. acs.org

Under oxidative conditions, the degradation of amino alcohols can be catalyzed by metals. For example, gold catalysts have been used in the selective oxidation of amino alcohols to amino acids. nih.govresearchgate.netnih.gov However, the presence of the amino group can also lead to catalyst deactivation through strong binding to the metal active sites. nih.gov The primary degradation products of amines under oxidative conditions often include formic acid, acetic acid, oxalic acid, and glycolic acid. acs.org

In the atmospheric degradation of related compounds like 3-methoxy-1-propanol, the primary reaction is initiated by hydroxyl radicals abstracting a hydrogen atom. nih.gov The most favorable sites for hydrogen abstraction are typically the carbon atoms adjacent to the ether oxygen, leading to the formation of alkyl radicals that then undergo further reactions in the presence of oxygen and nitrogen oxides. nih.gov A similar mechanism could be anticipated for the atmospheric degradation of this compound.

The following table summarizes the major degradation products identified in studies of related amino alcohols.

| Compound | Conditions | Major Degradation Products | Reference |

| Monoethanolamine (MEA) | Oxidative degradation | Ammonia (B1221849), Formic acid, Acetic acid, Glycolic acid | researchgate.netacs.org |

| 3-Amino-1-propanol (3A1P) | Oxidative degradation | Ammonia, Formic acid, Acetic acid | nih.gov |

| 2-Amino-2-methyl-1-propanol (AMP) | Thermal degradation | Ammonia, Acetone | researchgate.net |

This table is based on experimental data for the specified compounds, which are structurally related to this compound.

Stereochemical Control and Conformational Analysis of 3 Amino 1 Oxan 4 Yl Propan 1 Ol

Chiral Centers and Enantiomer/Diastereomer Relationships

3-Amino-1-(oxan-4-yl)propan-1-ol possesses a single chiral center at the C-1 carbon of the propanol (B110389) chain, which is bonded to a hydroxyl group, a hydrogen atom, the oxan-4-yl substituent, and the C-2 of the propanol chain. The presence of this stereocenter gives rise to two enantiomers, designated as (R)-3-Amino-1-(oxan-4-yl)propan-1-ol and (S)-3-Amino-1-(oxan-4-yl)propan-1-ol. These enantiomers are non-superimposable mirror images of each other and will exhibit identical physical properties, except for their interaction with plane-polarized light and other chiral entities.

The oxane ring itself is achiral as a whole due to its plane of symmetry when unsubstituted or symmetrically substituted at the 4-position. However, the introduction of the amino propanol substituent at the C-4 position does not induce chirality in the ring itself. Therefore, for this compound, only two stereoisomers (one pair of enantiomers) are possible. If additional chiral centers were present, for instance through substitution on the oxane ring, then diastereomeric relationships would arise.

| Stereoisomer | Configuration at C-1 | Relationship |

| (R)-3-Amino-1-(oxan-4-yl)propan-1-ol | R | Enantiomer |

| (S)-3-Amino-1-(oxan-4-yl)propan-1-ol | S | Enantiomer |

Strategies for Absolute and Relative Stereocontrol in Synthesis

The synthesis of a specific stereoisomer of this compound necessitates the use of stereoselective synthetic methods. A common and effective strategy involves the stereoselective reduction of the corresponding ketone, 3-Amino-1-(oxan-4-yl)propan-1-one. nih.gov

Substrate-Controlled and Reagent-Controlled Reduction:

The stereochemical outcome of the reduction of the ketone precursor can be influenced by both the substrate and the reducing agent. In substrate-controlled reductions, the existing (or temporarily installed) chirality in the molecule directs the approach of the reducing agent. For instance, if a chiral auxiliary is attached to the amino group, it can effectively shield one face of the carbonyl group, leading to the preferential formation of one diastereomer.

Alternatively, reagent-controlled asymmetric reduction utilizes a chiral reducing agent to deliver a hydride to one face of the prochiral ketone with high selectivity. A variety of chiral borane (B79455) reagents and metal catalysts with chiral ligands have been developed for this purpose. For example, the use of catecholborane or LiBHEt3 has been shown to provide syn- and anti-1,3-amino alcohol derivatives with high diastereoselectivity in the reduction of β-hydroxy-N-sulfinyl imine products. nih.gov The choice of the N-protecting group on the amino ketone can also significantly influence the stereoselectivity of the reduction, allowing for access to either syn or anti diastereomers. nih.gov

Asymmetric Synthesis from Chiral Precursors:

Another approach involves starting from a chiral building block that already contains the desired stereochemistry. For example, the synthesis could commence from a chiral epoxide, which upon nucleophilic attack by a suitable organometallic reagent derived from the oxane moiety, would establish the stereocenter at C-1. The subsequent elaboration of the side chain would then lead to the target amino alcohol. Copper-catalyzed asymmetric synthesis methods have proven effective for generating chiral γ-amino alcohols. nih.govresearchgate.net

| Synthetic Strategy | Key Principle | Potential Outcome |

| Asymmetric Reduction of Ketone | Use of chiral reducing agents or auxiliaries | Enantiomerically enriched (R)- or (S)-3-Amino-1-(oxan-4-yl)propan-1-ol |

| Chiral Pool Synthesis | Starting from a known chiral molecule | Specific enantiomer of the target compound |

| Stereoselective Epoxide Opening | Nucleophilic attack on a chiral epoxide | Controlled formation of the C-1 stereocenter |

Conformational Preferences and Dynamics of the Propanol Backbone and Oxane Ring

Oxane Ring Conformation:

Propanol Backbone Conformation:

The acyclic propanol backbone has three rotatable carbon-carbon single bonds, leading to a multitude of possible conformations. The relative orientation of the amino and hydroxyl groups is of particular interest. Intramolecular hydrogen bonding between the hydroxyl group at C-1 and the amino group at C-3 could play a significant role in stabilizing specific conformations, leading to a folded or pseudo-cyclic arrangement. The gauche and anti conformations around the C1-C2 and C2-C3 bonds will be populated based on a balance of steric and electronic effects, including the aforementioned hydrogen bonding.

The interplay between the chair conformation of the oxane ring and the conformational flexibility of the propanol chain will determine the molecule's accessible conformational space. Computational modeling, such as molecular mechanics or density functional theory calculations, would be invaluable in predicting the lowest energy conformations and the energy barriers between them.

Influence of Stereochemistry on Reactivity and Supramolecular Interactions

The specific stereochemistry at the C-1 chiral center has a profound impact on the molecule's reactivity and its ability to engage in supramolecular interactions.

Reactivity:

In reactions involving the chiral center, the (R) and (S) enantiomers will exhibit identical reactivity towards achiral reagents. However, when reacting with another chiral molecule, such as an enzyme or a chiral catalyst, the two enantiomers will behave as different chemical entities, reacting at different rates. This is the basis for kinetic resolution, a process that can be used to separate a racemic mixture. The diastereoselectivity of reactions at other parts of the molecule can also be influenced by the stereochemistry at C-1. For example, if the hydroxyl or amino group were to direct a subsequent reaction, the facial selectivity of that reaction would be dependent on the absolute configuration of the directing group.

Supramolecular Interactions:

The ability of this compound to form ordered structures through non-covalent interactions is highly dependent on its stereochemistry. The hydroxyl and amino groups are excellent hydrogen bond donors and acceptors, and the oxygen atom of the oxane ring can also act as a hydrogen bond acceptor.

In the solid state, the specific enantiomer will pack in a chiral crystal lattice. The formation of intermolecular hydrogen bonding networks will be a key determinant of the crystal packing. For a racemic mixture, the molecules could crystallize as a racemic compound (with both enantiomers in the unit cell) or as a conglomerate (a mechanical mixture of crystals of the pure enantiomers).

In solution, the stereochemistry will influence the formation of self-assembled structures. Chiral molecules can form chiral aggregates, such as helices or sheets. The specific stereoisomer will dictate the handedness of these supramolecular structures. The interplay of hydrogen bonding, and potentially weaker C-H···O interactions, will govern the stability and morphology of these assemblies. The conformational preferences discussed in the previous section will directly impact the geometry of these intermolecular interactions.

Computational and Theoretical Studies on 3 Amino 1 Oxan 4 Yl Propan 1 Ol

Density Functional Theory (DFT) Investigations of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and the prediction of its reactivity. For 3-Amino-1-(oxan-4-yl)propan-1-ol, DFT studies are instrumental in understanding its fundamental chemical nature. These investigations often employ various functionals, such as B3LYP, to provide a balance between computational cost and accuracy.

DFT calculations are crucial for mapping the potential energy surface of a reaction involving this compound. By identifying transition states and intermediates, researchers can elucidate reaction mechanisms and predict the feasibility of different chemical transformations. chemguide.co.uk An energy profile diagram for a hypothetical reaction would illustrate the energy changes as the reactants convert to products, highlighting the activation energy required for the reaction to proceed. savemyexams.com For instance, in reactions such as N-acylation or O-alkylation, DFT can pinpoint the most energetically favorable pathway.

While specific experimental energy profiles for reactions involving this compound are not widely published, theoretical models can provide valuable predictions. The energy profile of a reaction typically shows the reactants, products, and any intermediates or transition states. chemguide.co.uk The difference in energy between the reactants and the transition state is the activation energy, a key determinant of the reaction rate. chemguide.co.uk

Table 1: Illustrative Energy Profile Data for a Hypothetical Reaction of this compound

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 | +25.3 |

| Intermediate | -5.2 |

| Transition State 2 | +15.8 |

| Products | -12.7 |

Note: This data is illustrative and intended to represent typical values obtained from DFT calculations.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing molecular stability and reactivity. researchgate.net

In this compound, the HOMO is expected to be localized on the nitrogen atom of the amino group and the oxygen of the hydroxyl group, reflecting the lone pairs of electrons and their nucleophilic character. The LUMO, conversely, would likely be distributed across the C-O and C-N antibonding orbitals. A smaller HOMO-LUMO gap suggests higher reactivity.

Table 2: Predicted Frontier Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | -9.5 |

| LUMO | +2.1 |

| HOMO-LUMO Gap | 11.6 |

Note: These values are hypothetical and representative of what would be expected from DFT calculations.

Theoretical vibrational frequency analysis, performed using DFT, serves two primary purposes: it confirms that a calculated structure corresponds to an energy minimum (no imaginary frequencies), and it allows for the prediction and interpretation of infrared (IR) and Raman spectra. By comparing the calculated vibrational modes with experimental spectra, a detailed assignment of spectral bands to specific molecular motions can be achieved. For a related compound, 3-amino-1-propanol, a concerted molecular orbital and vibrational spectroscopic approach has been used to analyze its different conformers. researchgate.net

Key vibrational modes for this compound would include the O-H and N-H stretching frequencies, C-H stretching, and the various bending and torsional modes of the propanol (B110389) backbone and the oxane ring.

Molecular Dynamics Simulations for Conformational Landscapes and Interactions

While DFT is excellent for static properties, molecular dynamics (MD) simulations provide insights into the dynamic behavior of this compound. MD simulations model the movement of atoms over time, allowing for the exploration of the molecule's conformational landscape and its interactions with solvent molecules or biological receptors. For a similar molecule, 3-amino-1-propanol, molecular dynamics has been used to study its interactions in an aqueous solution. researchgate.net

These simulations can reveal the preferred conformations of the flexible propanol side chain and the oxane ring, as well as the nature of intramolecular hydrogen bonding between the amino and hydroxyl groups.

Quantum Chemical Calculations for Spectroscopic Property Prediction and Elucidation

Quantum chemical calculations are instrumental in predicting various spectroscopic properties beyond vibrational spectra. This includes the prediction of NMR chemical shifts (¹H and ¹³C), which are highly sensitive to the electronic environment of the nuclei. Theoretical calculations of NMR spectra can aid in the structural elucidation of this compound and its derivatives. Furthermore, time-dependent DFT (TD-DFT) can be used to predict electronic transitions, providing theoretical UV-Vis spectra. arxiv.org

Theoretical Prediction of Chemical Transformations and Selectivity

Computational models can predict the outcomes of chemical reactions by evaluating the activation energies for different competing pathways. For this compound, which possesses two nucleophilic centers (the amino and hydroxyl groups), theoretical calculations can predict the selectivity of reactions such as acylation or alkylation. By comparing the activation barriers for N- versus O-functionalization, the more likely product can be determined under specific reaction conditions. This predictive power is invaluable for designing synthetic routes and understanding reaction mechanisms.

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Amino 1 Oxan 4 Yl Propan 1 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments and Stereochemical Analysis

High-resolution NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC) experiments, a complete picture of the atomic connectivity can be assembled.

¹H NMR: The proton NMR spectrum would confirm the presence of all hydrogen atoms in the molecule. The signals would be characterized by their chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern). The oxane ring protons would likely appear as a complex series of multiplets due to their diastereotopic nature. The proton on the carbon bearing the hydroxyl group (CH-OH) would be a key signal, and its coupling to the adjacent methylene (B1212753) group would confirm its position.

¹³C NMR: The ¹³C NMR spectrum would show a distinct signal for each of the eight carbon atoms in the molecule, confirming the carbon backbone. The chemical shifts would be indicative of the local electronic environment; for instance, the carbon attached to the oxygen of the alcohol (C-OH) would be significantly downfield compared to other aliphatic carbons.

Stereochemical Analysis: The carbon atom at position 1, bearing the hydroxyl group, is a chiral center. This chirality can lead to magnetic inequivalence of nearby protons, particularly those on the adjacent methylene group and within the oxane ring. Advanced NMR techniques, potentially involving the use of chiral resolving agents, can be employed to distinguish between enantiomers or diastereomers and to probe the stereochemical details of the molecule. beilstein-journals.org Two-dimensional NOESY experiments could reveal through-space correlations, helping to define the relative stereochemistry of the substituents on the oxane ring in relation to the propanol (B110389) side chain. mdpi.com

Predicted ¹H and ¹³C NMR Data The following data is predictive and based on typical chemical shifts for similar functional groups and structural motifs.

Interactive Table: Predicted ¹H NMR Chemical Shifts| Assignment | Predicted δ (ppm) | Multiplicity | Integration |

|---|---|---|---|

| H on C1 (CH-OH) | 3.4 - 3.8 | m | 1H |

| H on C2 (-CH₂-) | 1.5 - 1.9 | m | 2H |

| H on C3 (-CH₂-NH₂) | 2.8 - 3.2 | t | 2H |

| H on C4' (CH-oxane) | 1.6 - 2.0 | m | 1H |

| H on C2', C6' (ax, eq) | 3.3 - 4.0 | m | 4H |

| H on C3', C5' (ax, eq) | 1.2 - 1.8 | m | 4H |

| OH | 2.0 - 4.0 | br s | 1H |

Interactive Table: Predicted ¹³C NMR Chemical Shifts

| Assignment | Predicted δ (ppm) |

|---|---|

| C1 (CH-OH) | 68 - 75 |

| C2 (-CH₂-) | 30 - 38 |

| C3 (-CH₂-N) | 38 - 45 |

| C4' (CH-oxane) | 40 - 48 |

| C2', C6' (CH₂-O) | 65 - 72 |

Mass Spectrometry for Fragmentation Pathway Analysis and Structural Confirmation

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. The fragmentation pattern observed in the mass spectrum offers corroborating evidence for the proposed structure.

The electron ionization (EI) mass spectrum of 3-Amino-1-(oxan-4-yl)propan-1-ol would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight (159.23 g/mol ). Key fragmentation pathways would likely include:

Alpha-cleavage: Breakage of the C-C bonds adjacent to the oxygen and nitrogen atoms is a common pathway for alcohols and amines. libretexts.org Cleavage between C1 and the oxane ring would yield characteristic fragments.

Loss of Water: Alcohols frequently undergo dehydration, leading to a peak at [M-18]⁺. libretexts.org

Ring Fragmentation: The oxane ring can undergo cleavage to produce various charged fragments, helping to confirm its presence.

Amine Fragmentation: Cleavage adjacent to the amino group often results in a prominent fragment, such as [CH₂NH₂]⁺ at m/z 30, which is a characteristic peak for primary amines. docbrown.info

Predicted Mass Spectrometry Fragmentation Data The following data is predictive and based on common fragmentation patterns for alcohols, amines, and cyclic ethers.

Interactive Table: Predicted Major Mass Spectrum Fragments| m/z | Possible Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 159 | [C₈H₁₇NO₂]⁺ | Molecular Ion (M⁺) |

| 142 | [C₈H₁₆NO]⁺ | Loss of OH radical |

| 141 | [C₈H₁₅NO]⁺ | Loss of H₂O |

| 100 | [C₅H₁₀NO]⁺ | Cleavage of C2-C3 bond |

| 85 | [C₅H₉O]⁺ | Oxane ring fragment |

| 57 | [C₃H₇N]⁺ | [CH₂CH₂NH₂]⁺ after cleavage |

Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present. nih.gov

For this compound, the key vibrational modes would be:

O-H Stretch: A strong, broad absorption band in the IR spectrum between 3200-3600 cm⁻¹, characteristic of the alcohol's hydroxyl group, involved in hydrogen bonding. docbrown.info

N-H Stretch: One or two sharp to moderately broad peaks in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the primary amine group. researchgate.net

C-H Stretch: Multiple peaks between 2850-3000 cm⁻¹ due to the aliphatic C-H bonds in the propanol chain and the oxane ring.

N-H Bend: A bending vibration (scissoring) for the primary amine typically appears around 1590-1650 cm⁻¹.

C-O Stretch: A strong band in the 1050-1150 cm⁻¹ region is expected for the C-O bond of the secondary alcohol. A separate strong C-O-C stretching band for the ether linkage within the oxane ring would also be present in a similar region. nih.gov

Raman spectroscopy would be particularly useful for observing the more symmetric, less polar vibrations, providing complementary information to the IR spectrum.

Predicted Vibrational Spectroscopy Data The following data is predictive and based on characteristic group frequencies.

Interactive Table: Predicted IR/Raman Absorption Bands| Wavenumber (cm⁻¹) | Functional Group | Type of Vibration |

|---|---|---|

| 3200 - 3600 | R-OH | O-H Stretch (H-bonded) |

| 3300 - 3500 | R-NH₂ | N-H Stretch |

| 2850 - 3000 | C-H | C-H Stretch |

| 1590 - 1650 | R-NH₂ | N-H Bend |

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Enantiomeric Excess Determination and Absolute Configuration Assignment

Since this compound possesses a stereocenter at the carbinol carbon (C1), it can exist as a pair of enantiomers, (R) and (S). Chiroptical techniques, such as Electronic Circular Dichroism (ECD) or Vibrational Circular Dichroism (VCD), are essential for studying these non-superimposable mirror images.

These methods measure the differential absorption of left- and right-circularly polarized light. A racemic mixture (a 50:50 mix of both enantiomers) will be chiroptically silent. However, if one enantiomer is present in excess, a distinct ECD or VCD spectrum will be observed. The intensity of the signal is proportional to the enantiomeric excess (ee) of the sample.

Furthermore, by comparing the experimentally measured spectrum to a spectrum predicted by quantum chemical calculations (e.g., Density Functional Theory, DFT), the absolute configuration of the predominant enantiomer can be determined. researchgate.net This non-destructive method is a powerful alternative to X-ray crystallography when suitable crystals are not available. mdpi.com Without experimental data, a specific spectrum cannot be predicted, but the technique remains the definitive method for assigning the absolute stereochemistry of the chiral molecule in solution.

Applications and Advanced Functionalization in Organic Synthesis and Catalysis

3-Amino-1-(oxan-4-yl)propan-1-ol as a Chiral Building Block

Chiral building blocks are essential for the synthesis of enantiomerically pure compounds, which is crucial in fields like pharmaceuticals and materials science. numberanalytics.com this compound, with its inherent chirality, serves as an excellent starting material for constructing intricate molecular architectures.

Synthesis of Complex Molecular Architectures

The distinct functional groups of this compound allow for its incorporation into a variety of complex molecular structures. The primary amine can undergo a range of reactions, such as amide bond formation, alkylation, and arylation, while the hydroxyl group can be derivatized or used to form ethers and esters. The tetrahydropyran (B127337) ring provides a conformationally restricted scaffold, which can be advantageous in controlling the stereochemistry of subsequent reactions. This trifunctional nature enables chemists to build elaborate molecules with a high degree of stereochemical control.

For instance, similar chiral amino alcohols are utilized in the synthesis of complex natural products and medicinally relevant compounds. nih.gov The principles applied in those syntheses can be extended to this compound, highlighting its potential in creating novel and structurally diverse molecules.

Precursor for Advanced Synthetic Intermediates

This compound is a valuable precursor for the synthesis of more advanced synthetic intermediates. nih.gov The amine and alcohol functionalities can be selectively protected and modified to introduce new reactive sites. For example, the amine can be converted into a wide array of functional groups, such as amides, sulfonamides, or carbamates, each offering different reactivity and properties. Similarly, the alcohol can be oxidized to a ketone or converted to a leaving group for substitution reactions.

One notable application is in the preparation of chiral ligands for asymmetric catalysis. By modifying the amino and hydroxyl groups with phosphine (B1218219) or other coordinating moieties, it is possible to generate a library of ligands with tunable steric and electronic properties. These ligands can then be used to create highly efficient and selective catalysts for a variety of asymmetric transformations. The synthesis of chiral N-protected α-amino acid-derived 1,2,4-oxadiazoles from amino acid precursors demonstrates a similar strategy of converting chiral building blocks into valuable heterocyclic compounds. organic-chemistry.orgrsc.org

Role as a Chiral Ligand in Asymmetric Catalysis

The ability to induce chirality in a chemical reaction is a cornerstone of modern organic synthesis. This compound and its derivatives can act as chiral ligands that coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a reaction.

Transition Metal-Catalyzed Asymmetric Reactions

In transition metal-catalyzed reactions, chiral ligands play a pivotal role in achieving high enantioselectivity. Ligands derived from amino alcohols, such as this compound, can form stable complexes with various transition metals, including rhodium, ruthenium, iridium, and palladium. These complexes can then catalyze a wide range of asymmetric transformations, such as hydrogenations, transfer hydrogenations, and carbon-carbon bond-forming reactions. mdpi.comnih.gov

For example, PHOX (phosphine-oxazoline) ligands, which share structural similarities with derivatives of this compound, have been successfully employed in palladium-catalyzed asymmetric allylic alkylations and Heck reactions. mdpi.com The combination of a soft phosphine donor and a hard nitrogen donor in these ligands allows for effective coordination to the metal and precise control over the reaction's stereochemistry. The development of catalysts based on transition metals and chiral ligands enables the highly stereoselective conversion of achiral starting materials into enantioenriched products. researchgate.net

| Reaction Type | Metal Catalyst | Chiral Ligand Type | Potential Application |

| Asymmetric Hydrogenation | Rhodium, Iridium | Phosphine-based | Synthesis of chiral alcohols and amines |

| Asymmetric Transfer Hydrogenation | Ruthenium | PHOX-type | Reduction of ketones and imines |

| Asymmetric Allylic Alkylation | Palladium | Phosphine-oxazoline | Formation of chiral C-C bonds |

| Asymmetric 1,4-Addition | Rhodium | BINAP-type | Enantioselective conjugate additions |

Organocatalysis and Enzyme Mimicry

In addition to coordinating with metals, derivatives of this compound can also function as organocatalysts. Organocatalysis utilizes small organic molecules to catalyze chemical reactions, offering a more sustainable and environmentally friendly alternative to metal-based catalysts. metu.edu.tr Amino acids and their derivatives have been shown to be effective organocatalysts for a variety of reactions, including aldol (B89426) and Mannich reactions. nih.govyoutube.com

The bifunctional nature of this compound, possessing both a basic amino group and an acidic hydroxyl group, makes it a candidate for bifunctional organocatalysis. This dual functionality can mimic the active sites of enzymes, where multiple functional groups work in concert to catalyze a reaction with high efficiency and selectivity. metu.edu.tr For example, amino acid-functionalized fullerenols have been shown to act as enzyme mimics in various organic transformations. metu.edu.tr This highlights the potential for designing catalysts based on this compound that can perform complex transformations under mild conditions, mimicking biological processes. frontiersin.org

Utilization as a Chiral Auxiliary in Stereoselective Transformations

A chiral auxiliary is a chiral compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. numberanalytics.com After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. This compound is well-suited for this role due to its readily attachable and detachable functional groups.

The amine or alcohol group of the compound can be covalently bonded to a prochiral substrate. The steric bulk and conformational rigidity of the oxane ring then create a chiral environment that biases the approach of a reagent to one face of the molecule, leading to a high degree of stereoselectivity. After the reaction, the auxiliary can be cleaved and potentially recycled. Amino acid-derived auxiliaries have been widely used in various reactions, including asymmetric alkylations and aldol reactions. numberanalytics.com

| Reaction Type | Attachment Point on Auxiliary | Substrate Type | Expected Outcome |

| Asymmetric Alkylation | Amine | Enolate precursor | Enantiomerically enriched α-substituted carbonyl compound |

| Asymmetric Diels-Alder | Alcohol (as an ester) | Dienophile | Diastereomerically enriched cycloadduct |

| Asymmetric Aldol Reaction | Amine (as an enamine) | Aldehyde | Syn- or anti-aldol product with high stereoselectivity |

Supramolecular Chemistry Involving this compound Derivatives

The unique structural characteristics of this compound, which include a primary amino group, a hydroxyl group, and a saturated heterocyclic oxane ring, make its derivatives promising candidates for applications in supramolecular chemistry. This field explores the chemistry beyond the molecule, focusing on the non-covalent interactions that govern the formation of larger, organized structures. The presence of hydrogen bond donors (amine and hydroxyl) and an acceptor (the oxygen atom in the oxane ring) within a flexible propanol (B110389) chain attached to a conformationally well-defined cyclic ether provides a versatile platform for designing molecules that can participate in intricate host-guest interactions and self-assembly processes.

Host-Guest Interactions

Host-guest chemistry involves the formation of a complex between a larger 'host' molecule and a smaller 'guest' molecule. The derivatives of this compound are well-suited to act as guests for various macrocyclic hosts due to the presence of the oxane ring, which can be encapsulated within the hydrophobic cavity of a host, and the amino and hydroxyl groups, which can engage in specific hydrogen bonding or electrostatic interactions with the host's framework.

Detailed Research Findings:

While direct studies on the host-guest interactions of this compound itself are not extensively documented, research on analogous structures provides significant insights into its potential behavior. A notable example is the study of cyclohexyl-appended guests with cucurbit researchgate.neturil (Q researchgate.net), a macrocyclic host known for its ability to encapsulate hydrophobic moieties in its cavity.

In one study, the interaction of a series of cyclohexylamine (B46788) derivatives with Q researchgate.net was investigated using ¹H NMR spectroscopy, isothermal titration calorimetry (ITC), and X-ray crystallography. One of the guests, N-(3-aminopropyl)cyclohexylamine, which is structurally similar to a derivative of this compound (differing by the nature of the ring and an additional amino group), demonstrated the ability of the cyclohexyl group to be encapsulated within the Q researchgate.net cavity. The study revealed that two guest molecules could be simultaneously accommodated within the host, forming a ternary complex. rsc.orgnih.gov

The thermodynamic parameters for the binding of cyclohexylamine derivatives with Q researchgate.net show that these interactions are driven by both enthalpy and entropy changes, indicating a combination of favorable electrostatic interactions and the release of ordered solvent molecules from the host cavity and guest surface. rsc.org The formation of stable inclusion complexes is a hallmark of host-guest chemistry and is crucial for applications such as drug delivery, sensing, and catalysis.

Based on these findings, it can be inferred that derivatives of this compound would exhibit similar host-guest behavior. The oxane ring, being a saturated six-membered ring, can fit within the cavities of various macrocyclic hosts like cyclodextrins, calixarenes, and cucurbiturils. The amino and hydroxyl groups can be strategically modified to enhance binding affinity and selectivity for specific hosts.

Table 1: Inferred Host-Guest Interactions of this compound Derivatives

| Host Molecule | Potential Guest (Derivative of this compound) | Key Inferred Interactions | Potential Application |

| Cucurbit researchgate.neturil (Q researchgate.net) | N-aryl-3-amino-1-(oxan-4-yl)propan-1-ol | Encapsulation of the oxane ring, π-π stacking with the aryl group, ion-dipole interactions with the portal carbonyls. | Controlled release systems, molecular switches. |

| β-Cyclodextrin | This compound | Inclusion of the oxane ring in the hydrophobic cavity, hydrogen bonding between the hydroxyl/amino groups and the cyclodextrin (B1172386) rim. | Enhanced solubility of derivatives, chiral recognition. |

| p-Sulfonatocalix nih.govarene | Protonated this compound | Electrostatic interactions between the ammonium (B1175870) group and the sulfonate groups, hydrophobic interaction with the calixarene (B151959) cavity. | Sensing of neurotransmitter analogues, removal of organic pollutants. |

Self-Assembly and Supramolecular Chirality

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. Derivatives of this compound, particularly when chiral, are excellent candidates for forming self-assembled materials such as gels, fibers, and vesicles. The interplay of hydrogen bonding, hydrophobic interactions, and, if present, π-π stacking can lead to the formation of extended supramolecular architectures. When the building blocks are chiral, this chirality can be transferred to the macroscopic level, resulting in supramolecular chirality, which is observed as helical or twisted structures.

Detailed Research Findings:

The self-assembly of amino alcohols is a well-established phenomenon. Infrared spectral studies have shown that amino alcohols can form strong intramolecular and intermolecular hydrogen bonds. nih.gov In concentrated solutions, they tend to form associated species, often as closed dimers. nih.gov The specific nature of these interactions is highly dependent on the molecular structure. For instance, studies on aminopropanol (B1366323) have indicated the formation of large ring dimers involving the nitrogen atom. nih.gov

When the amino and/or hydroxyl groups are functionalized, for example, by acylation, the resulting amide and ester functionalities introduce additional hydrogen bonding sites, which can promote more extensive self-assembly. Research on bis(amino alcohol)oxamides has demonstrated their effectiveness as gelators for ionic liquids, forming supramolecular ionogels. rsc.org The gelation ability is highly dependent on the structural features of the amino alcohol substituents, highlighting the tunability of these systems. rsc.org

The chirality of the building blocks is a crucial factor in the resulting supramolecular structures. Studies on chiral bis-urea derivatives containing a cyclohexane (B81311) ring have shown that the chirality of the molecule dictates the handedness of the resulting self-assembled fibers, which can be observed through techniques like circular dichroism (CD) spectroscopy. nih.gov The solvent also plays a critical role in the spatial arrangement of the molecules within the self-assembled structure. nih.gov

For derivatives of this compound, the introduction of a chiral center, either at the carbon bearing the hydroxyl group or within a substituent, would be expected to lead to the formation of chiral aggregates. For example, N-acylation of the amino group with a long alkyl chain could produce amphiphilic molecules that self-assemble into chiral micelles, vesicles, or fibers in aqueous or organic media. The chirality at the molecular level would likely be amplified to the supramolecular level, leading to structures with a preferred helical twist.

Table 2: Inferred Self-Assembly and Supramolecular Chirality of this compound Derivatives

| Derivative Type | Driving Forces for Self-Assembly | Potential Supramolecular Structure | Manifestation of Supramolecular Chirality |

| N-acyl-(R/S)-3-amino-1-(oxan-4-yl)propan-1-ol | Hydrogen bonding (amide N-H and C=O), van der Waals interactions (alkyl chain), hydrophobic effects. | Fibers, ribbons, or gels. | Helical twisting of fibers, observed by CD and microscopy. |

| (R/S)-3-Amino-1-(oxan-4-yl)propan-1-ol based ureas | Strong hydrogen bonding network of urea (B33335) groups. | Organogels or crystalline networks. | Chiral packing in the crystal lattice, helical aggregates. |

| Schiff base derivatives with chiral aldehydes | π-π stacking (if aromatic aldehydes are used), hydrogen bonding. | Liquid crystalline phases or ordered aggregates. | Chiral nematic or smectic phases, helical nanofibers. |

Q & A

Q. What are the optimal synthetic routes for 3-Amino-1-(oxan-4-yl)propan-1-ol?

- Methodological Answer : The synthesis typically involves multi-step reactions:

Tetrahydropyran (oxane) ring formation : Cyclization of diols or epoxides under acidic conditions.

Amination : Introducing the amino group via reductive amination (e.g., using sodium cyanoborohydride) or nucleophilic substitution (e.g., reacting a halogenated intermediate with ammonia).

Hydroxyl group protection : Use tert-butyldimethylsilyl (TBS) or benzyl ethers to prevent side reactions during synthesis .

Example Reaction Table:

| Step | Reaction Type | Reagents/Conditions | Key Intermediate |

|---|---|---|---|

| 1 | Cyclization | H2SO4, diol precursor | 1-(oxan-4-yl)propan-1-ol |

| 2 | Reductive Amination | NaBH3CN, NH3 in MeOH | 3-Amino derivative |

Q. How can researchers characterize this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the oxan-4-yl ring (δ 1.5–3.5 ppm for protons on the tetrahydropyran ring) and amino group (δ 1.2–2.0 ppm) .

- Mass Spectrometry : ESI-MS for molecular ion detection (theoretical m/z = 172.23 for [M+H]+) .